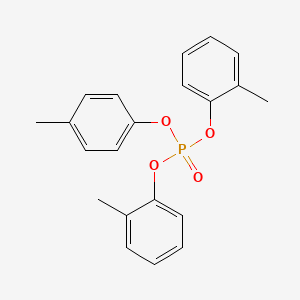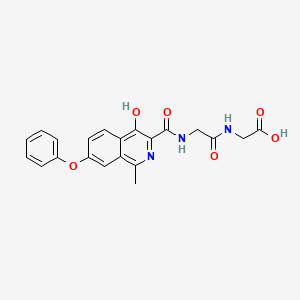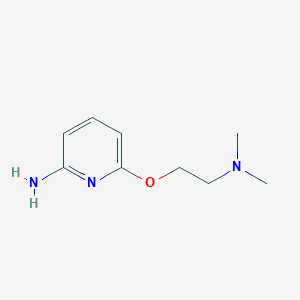
6-(2-(Dimethylamino)ethoxy)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-(Dimethylamino)ethoxy)pyridin-2-amine is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.23 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a dimethylaminoethoxy group at the 6-position and an amino group at the 2-position . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 6-(2-(Dimethylamino)ethoxy)pyridin-2-amine typically involves the reaction of 6-chloro-2-picoline with dimethylamine in a plug flow reactor . The reaction conditions are optimized using design of experiments (DoE) to achieve the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
6-(2-(Dimethylamino)ethoxy)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(2-(Dimethylamino)ethoxy)pyridin-2-amine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-(Dimethylamino)ethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses . The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
6-(2-(Dimethylamino)ethoxy)pyridin-2-amine can be compared with other similar compounds, such as:
2-(Dimethylamino)ethanol: A related compound with similar functional groups but different structural arrangement.
6-(2-(Dimethylamino)ethoxy)pyridine: Lacks the amino group at the 2-position, resulting in different chemical properties.
2-Amino-6-methoxypyridine: Similar structure but with a methoxy group instead of a dimethylaminoethoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
6-[2-(dimethylamino)ethoxy]pyridin-2-amine |
InChI |
InChI=1S/C9H15N3O/c1-12(2)6-7-13-9-5-3-4-8(10)11-9/h3-5H,6-7H2,1-2H3,(H2,10,11) |
InChI Key |
WPPCTJBZEZBLRM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC=CC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N2-[1,1-Dimethyl-2-(methylsulfinyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1,2-benzenedicarboxamide](/img/structure/B13848922.png)
![N-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(dimethylamino)propoxy]benzeneethanamine Trifluoroacetate](/img/structure/B13848933.png)
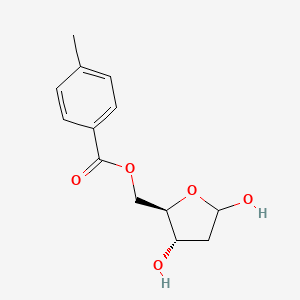

![(7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13848957.png)
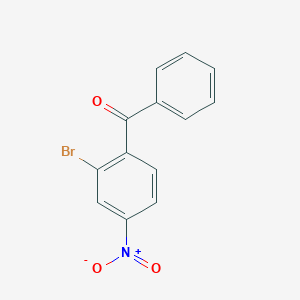
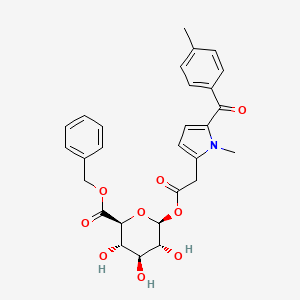
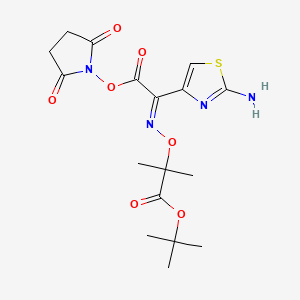
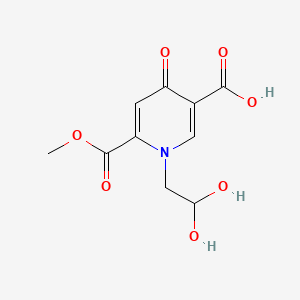
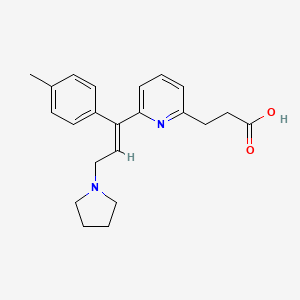
![[(E,2S,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13848981.png)

